N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-3-6-11(12(16)7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZYYUOMVKNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310457-06-8 | |
| Record name | N-(4-(AMINOCARBONYL)PHENYL)-2,4-DICHLOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid Chloride-Mediated Amidation
This method involves the activation of 2,4-dichlorobenzoic acid into its corresponding acid chloride, followed by reaction with 4-aminobenzamide. The process is characterized by high reactivity and shorter reaction times.
Procedure :
-
Activation Step : 2,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions to generate 2,4-dichlorobenzoyl chloride.
-
Amidation : The acid chloride is then reacted with 4-aminobenzamide in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts.
Example :
In a protocol adapted from CN103333132A, 2,4-dichlorobenzoyl chloride (1.2 equiv) was added dropwise to a solution of 4-aminobenzamide (1.0 equiv) and Et₃N (2.5 equiv) in THF at 0°C. The mixture was stirred at room temperature for 12 hours, yielding the target compound in 75% after purification via silica gel chromatography.
Key Advantages :
Coupling Agent-Assisted Synthesis
Alternative approaches employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 2,4-dichlorobenzoic acid and 4-aminobenzamide. This method avoids the need for handling moisture-sensitive acid chlorides.
Procedure :
-
Activation : 2,4-Dichlorobenzoic acid is activated in situ using EDC and HOBt in dimethylformamide (DMF).
-
Coupling : 4-Aminobenzamide is introduced, and the reaction proceeds at room temperature for 18–24 hours.
Example :
As detailed in JSTAGE research, a mixture of 2,4-dichlorobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and EDC (1.5 equiv) in DMF was stirred for 30 minutes. 4-Aminobenzamide (1.0 equiv) was added, and the reaction continued for 24 hours, affording the product in 68% yield after recrystallization from ethanol.
Key Advantages :
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 75 | 98 |
| DMF | 36.7 | 68 | 95 |
| DCM | 8.9 | 62 | 90 |
Polar aprotic solvents like DMF enhance reagent solubility but may necessitate longer reaction times. Non-polar solvents like THF favor faster kinetics but require stringent moisture control.
Temperature and Reaction Time
-
Acid Chloride Method : Reactions typically complete within 12 hours at 25°C. Elevated temperatures (40–50°C) reduce yields due to decomposition.
-
Coupling Agent Method : Prolonged stirring (24 hours) at 25°C ensures complete conversion, with no observable racemization.
Purification and Characterization
Crude products are purified via:
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol-water mixtures (4:1) yield high-purity crystals (>98%).
Characterization Data :
-
¹H NMR (600 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 2.1 Hz, 1H, ArH), 7.62 (dd, J = 8.4, 2.1 Hz, 1H, ArH).
Comparative Analysis of Preparation Methods
| Parameter | Acid Chloride Method | Coupling Agent Method |
|---|---|---|
| Yield | 75% | 68% |
| Purity | 98% | 95% |
| Reaction Time | 12 h | 24 h |
| Scalability | High | Moderate |
| Cost Efficiency | $$ | $$$ |
The acid chloride method is preferable for large-scale synthesis due to higher yields and lower reagent costs. Conversely, coupling agents offer safer handling for lab-scale applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The aminocarbonyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution Products: N-[4-(aminocarbonyl)phenyl]-2,4-diaminobenzamide.
Oxidation Products: 4-aminobenzoic acid, 2,4-dichlorobenzoic acid.
Reduction Products: 4-aminobenzylamine, 2,4-dichlorobenzylamine.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The following compounds share the 2,4-dichlorobenzamide core but differ in substituents on the phenyl ring, leading to distinct physicochemical and biological properties:
*Estimated based on structural similarity.
Impact of Substituents on Physicochemical Properties
- Hydrophobicity: The sec-butyl group in N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide increases lipophilicity (higher logP) compared to the polar aminocarbonyl group in the target compound, likely enhancing membrane permeability but reducing aqueous solubility .
Pharmacological Activity and Case Studies
- GPR27 Agonism: N-[4-(Anilinosulfonyl)phenyl]-2,4-dichlorobenzamide (CID 1375606) demonstrates potent β-arrestin 2 recruitment (EC₅₀ ~3.7 μM) as a GPR27 agonist. Its initial misidentification (amide vs. sulfonamide) underscores the critical influence of functional groups on activity; the sulfonamide variant showed stronger efficacy than the amide analog .
- Screening Potential: The benzothiazole derivative (CAS 307509-17-7) is utilized in high-throughput screening, suggesting structural versatility for targeting diverse enzymes or receptors .
Biological Activity
N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is conducted under reflux conditions to ensure complete conversion to the desired product.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula: C15H12Cl2N2O
- Molecular Weight: 325.17 g/mol
This compound exhibits its biological activity primarily through interactions with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition of enzymatic activity. This compound has been studied for its effects on various cellular pathways involved in inflammation and cell proliferation.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression and promoting apoptosis in certain cancer cell lines. For instance, studies have demonstrated that this compound inhibits the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies : A study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells.
- In Vivo Studies : Animal models have shown that administration of this compound leads to a reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg body weight, demonstrating significant tumor suppression compared to controls.
- Mechanistic Studies : Investigations into the mechanism revealed that this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(aminocarbonyl)phenyl]-2-methoxybenzamide | Methoxy group instead of dichloro | Moderate anticancer activity |
| N-[4-(aminocarbonyl)phenyl]-2,4-diaminobenzamide | Amino groups instead of chlorine atoms | Enhanced enzyme inhibition |
This table illustrates how variations in substituents can affect biological activity and reactivity.
Q & A
Q. What validated synthetic routes exist for N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling 2,4-dichlorobenzoic acid derivatives with 4-aminobenzamide precursors using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. For example, describes a similar benzamide synthesis via nucleophilic substitution under anhydrous conditions. Optimization strategies include:
- Varying solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity).
- Adjusting stoichiometric ratios of coupling agents to precursors (e.g., 1.2:1 molar ratio of EDCI to carboxylate).
- Purification via normal-phase chromatography with gradients of methanol in dichloromethane (0.1% ammonium hydroxide additive improves peak resolution) .
Q. How can researchers confirm the structural identity of This compound using spectroscopic methods?
- Methodological Answer :
- NMR : Compare experimental - and -NMR spectra with computational predictions (e.g., density functional theory, DFT). Key signals include aromatic protons (δ 7.2–8.1 ppm) and the amide carbonyl (δ ~165–170 ppm). highlights FT-IR analysis for confirming amide C=O stretches (~1650–1680 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact molecular mass (CHClNO, MW 295.02 g/mol).
- Cross-Validation : Use databases like NIST Chemistry WebBook for reference spectra () .
Q. What are the best practices for resolving discrepancies in reported crystal structures of benzamide derivatives?
- Methodological Answer :
- Re-examine X-ray crystallography data (e.g., ) to verify hydrogen bonding patterns and torsion angles. For example, amide groups in N-arylbenzamides often form intermolecular N–H···O=C interactions, stabilizing crystal lattices.
- Cross-reference with corrected literature, such as , where a sulfonamide group was initially misassigned as an amide, altering pharmacological activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in This compound for target binding?
- Methodological Answer :
- Systematic Substitution : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on receptor affinity.
- Bioisosteric Replacement : Swap the benzamide core with thiazole () or quinoline () moieties to evaluate steric compatibility.
- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins like GPR27 () and validate with surface plasmon resonance (SPR) assays .
Q. What computational strategies are recommended for predicting the binding affinity of this compound to orphan GPCRs like GPR27?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-receptor stability. Tools like GROMACS or AMBER are suitable.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding site mutations (e.g., replacing Asp with alanine in GPR27) to identify critical residues.
- Validation : Compare computational EC values with experimental data from β-arrestin recruitment assays () .
Q. How should researchers address contradictory reports on this compound’s pharmacological activity across cell-based assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and solvent controls (DMSO ≤0.1%). notes solvent effects on enzyme inhibition (MurA assays) .
- Metabolic Stability Testing : Use liver microsomes to rule out cytochrome P450-mediated degradation discrepancies.
- Structural Reanalysis : Confirm the absence of sulfonamide impurities () via LC-MS to exclude off-target effects .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in in vitro studies of this compound?
- Methodological Answer :
- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate EC/IC values (95% confidence intervals). Tools like GraphPad Prism or R (drc package) are recommended.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (e.g., pipetting errors).
- Reproducibility : Perform triplicate experiments across independent batches ( uses ≥3 replicates for MurA inhibitors) .
Q. How can hydrogen-bonding networks in the crystal lattice of this compound inform its stability and solubility?
- Methodological Answer :
- Analyze X-ray data () to identify intermolecular interactions (e.g., N–H···O=C or π-π stacking). For example, demonstrates how acyl hydrazides form ladder-like H-bonding motifs, enhancing thermal stability .
- Correlate with solubility studies: Poor aqueous solubility may arise from tight crystal packing due to H-bonds.
Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Expected Data for This compound | Reference |
|---|---|---|
| -NMR | δ 7.8–8.1 (d, 2H, Ar–Cl), δ 7.5–7.7 (m, 4H, Ar–CONH) | |
| FT-IR | 1655 cm (amide C=O), 3350 cm (N–H stretch) | |
| HRMS (ESI+) | [M+H] m/z 296.02 (calc. 295.02) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| 2,4-Dichlorobenzoic acid | Incomplete coupling | Increase EDCI stoichiometry (1.5 eq.) |
| N-Aryl sulfonamide impurities | Oxidative side reactions | Use inert atmosphere (N/Ar) |
| Hydrolyzed amide | Moisture exposure | Dry solvents (molecular sieves) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
